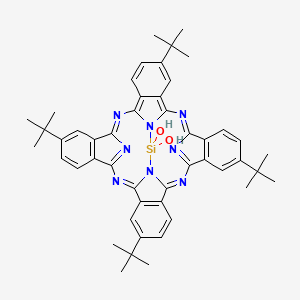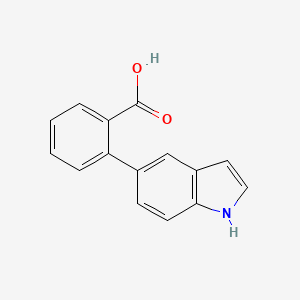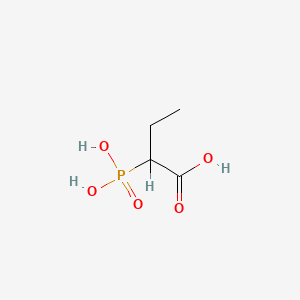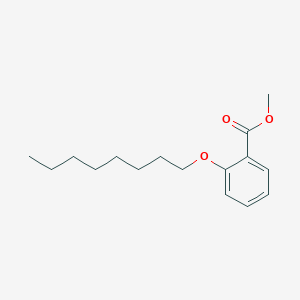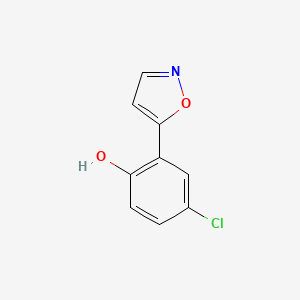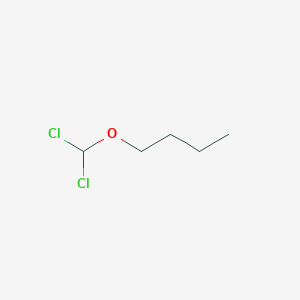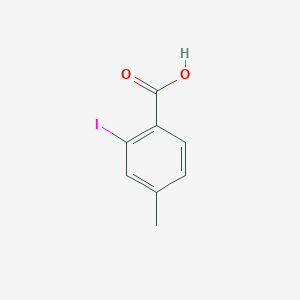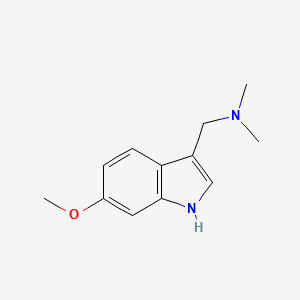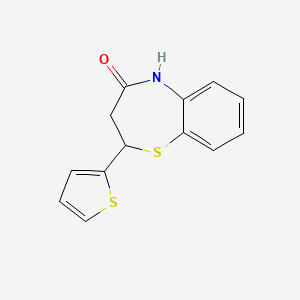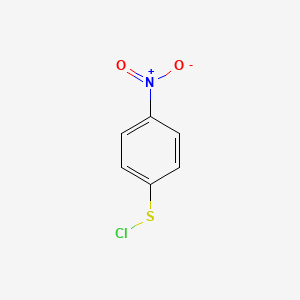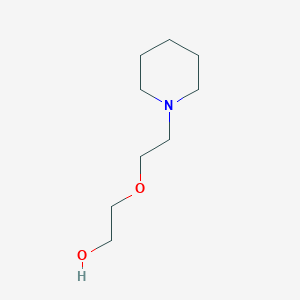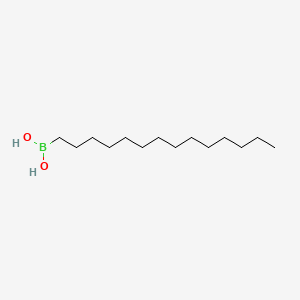
n-Tetradecylboronic acid
概要
説明
n-Tetradecylboronic acid, also known as 1-Tetradecylboronic acid, is a chemical compound with the molecular formula C14H31BO2 . It is a subclass of organoborane compounds . This compound was originally part of the Alfa Aesar product portfolio .
Synthesis Analysis
The synthesis of borinic acids, including n-Tetradecylboronic acid, relies on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
Molecular Structure Analysis
The molecular structure of n-Tetradecylboronic acid is represented by the SMILES notation CCCCCCCCCCCCCCB(O)O . It has a molecular weight of 242.21 g/mol .
Chemical Reactions Analysis
Boronic acid-based compounds, including n-Tetradecylboronic acid, have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them .
Physical And Chemical Properties Analysis
n-Tetradecylboronic acid has a melting point of 72°C to 76°C . It has a molecular weight of 242.21 g/mol .
科学的研究の応用
Sensing Applications
n-Tetradecylboronic acid: is utilized in sensing applications due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems. The compound can be used at the interface of the sensing material or within the bulk sample, making it versatile for various sensing technologies.
Biological Labelling
The boronic acid group in n-Tetradecylboronic acid is reactive towards diols, which are prevalent in biological molecules. This reactivity is exploited in biological labelling, allowing researchers to tag biomolecules for tracking and identification purposes .
Protein Manipulation and Modification
Researchers leverage the reactivity of n-Tetradecylboronic acid towards amino acids with diol functionalities to manipulate and modify proteins. This has implications in studying protein function, interactions, and in the development of therapeutic proteins .
Separation Technologies
n-Tetradecylboronic acid: can be used in separation technologies due to its selective binding properties. It is particularly useful in the electrophoresis of glycated molecules, aiding in the separation and analysis of complex biological samples .
Therapeutics Development
The interaction of boronic acids with biological molecules opens up possibilities in therapeuticsn-Tetradecylboronic acid could be involved in the controlled release of drugs like insulin, as well as in the development of new medication through its role in the synthesis of complex molecules .
Material Science Research
The long alkyl chain and boronic acid functionality of n-Tetradecylboronic acid make it an interesting candidate for material science research. It could be used in the creation of microparticles for analytical methods or in polymers for various applications.
Organic Synthesis
In organic synthesis, n-Tetradecylboronic acid ’s functional groups are beneficial for creating complex molecules. Its boronic acid and alkyl chain can be used as building blocks in multicomponent reactions, contributing to the synthesis of diverse and elaborate small molecules.
Drug Discovery and Design
The unique properties of boronic acids, including n-Tetradecylboronic acid , are leveraged in drug discovery and design. They serve as reversible covalent inhibitors and are integral in the synthesis of marketed drugs containing boronic acid moieties .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
tetradecylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31BO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h16-17H,2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUAMUGSKSODIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCCCCCCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393346 | |
| Record name | n-Tetradecylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Tetradecylboronic acid | |
CAS RN |
100888-40-2 | |
| Record name | n-Tetradecylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

